molecular formula C23H29N3O4 B1216350 2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-3-methyl-6-methoxy-4(3H)-quinazolinone CAS No. 83722-14-9

2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-3-methyl-6-methoxy-4(3H)-quinazolinone

Cat. No. B1216350
CAS RN: 83722-14-9
M. Wt: 411.5 g/mol
InChI Key: NJLURZOPCFJTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-3-methyl-6-methoxy-4(3H)-quinazolinone, also known as 2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-3-methyl-6-methoxy-4(3H)-quinazolinone, is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-3-methyl-6-methoxy-4(3H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)phenyl)-3-methyl-6-methoxy-4(3H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

83722-14-9

Molecular Formula

C23H29N3O4

Molecular Weight

411.5 g/mol

IUPAC Name

2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one

InChI

InChI=1S/C23H29N3O4/c1-23(2,3)24-13-16(27)14-30-17-8-6-15(7-9-17)21-25-20-11-10-18(29-5)12-19(20)22(28)26(21)4/h6-12,16,24,27H,13-14H2,1-5H3

InChI Key

NJLURZOPCFJTSE-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=O)N2C)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=O)N2C)O

Other CAS RN

95893-19-9

synonyms

2-(4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)-3-methyl-6-methoxy-4(3H)-quinazolinone
HX-CH 44 BS
HX-CH 44BS
HX-CH-44-BS

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.7 gm (5 mmols) of the epoxide obtained in (a) were heated in a steel cylinder with 17 ml of tert. butylamine at 120° C. for 3 hours. Thereafter, the excess amine was distilled off in vacuo, and the oily residue was recrystallized from acetone/ether.
[Compound]
Name
epoxide
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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